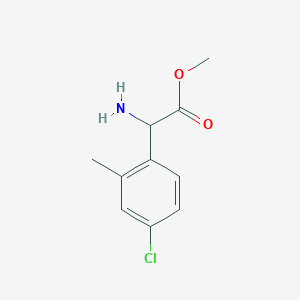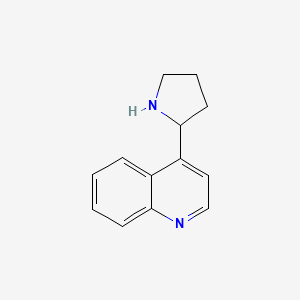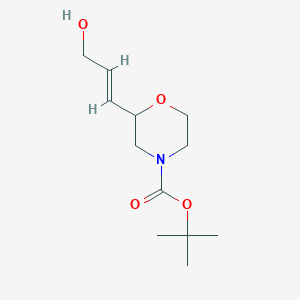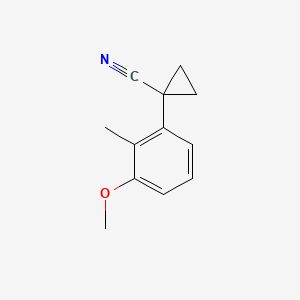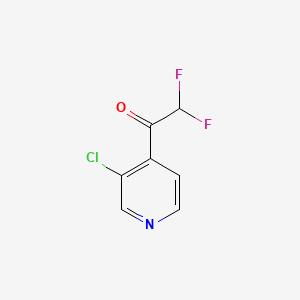
1-(3-Chloropyridin-4-yl)-2,2-difluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropyridin-4-yl)-2,2-difluoroethanone is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine ring and a difluoroethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-4-yl)-2,2-difluoroethanone typically involves the reaction of 3-chloropyridine with difluoroacetic acid or its derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
化学反应分析
Types of Reactions: 1-(3-Chloropyridin-4-yl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Addition Reactions: The difluoroethanone moiety can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridine derivatives, while oxidation can produce pyridine N-oxides .
科学研究应用
1-(3-Chloropyridin-4-yl)-2,2-difluoroethanone has found applications in various scientific research fields:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-(3-Chloropyridin-4-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site or by competitive inhibition. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Similar Compounds:
- 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one
- Ethyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Comparison: this compound is unique due to its difluoroethanone moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
属性
分子式 |
C7H4ClF2NO |
|---|---|
分子量 |
191.56 g/mol |
IUPAC 名称 |
1-(3-chloropyridin-4-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H4ClF2NO/c8-5-3-11-2-1-4(5)6(12)7(9)10/h1-3,7H |
InChI 键 |
JPQDRMHBHJNOGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1C(=O)C(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


